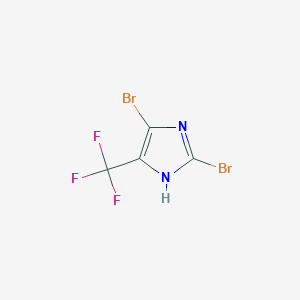

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2F3N2/c5-2-1(4(7,8)9)10-3(6)11-2/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTAIPGEZUZEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442231 | |

| Record name | 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81654-02-6 | |

| Record name | 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

An In-Depth Technical Guide to the Synthesis of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to this compound, a key building block in medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in numerous clinically significant drugs, and the incorporation of a trifluoromethyl group and bromine atoms can significantly enhance metabolic stability, binding affinity, and overall biological activity.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the synthesis.

Introduction: Significance of Trifluoromethylated and Halogenated Imidazoles

The imidazole ring is a foundational heterocyclic motif in medicinal chemistry, present in molecules ranging from the essential amino acid histidine to numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets.[1][3]

The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a widely employed strategy in modern drug design. The -CF3 group is known for its high electronegativity, metabolic stability, and ability to modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] Similarly, halogenation, especially bromination, provides a powerful tool for enhancing biological potency. Bromine atoms can participate in halogen bonding, a significant non-covalent interaction with biological macromolecules, and also serve as versatile synthetic handles for further molecular elaboration via cross-coupling reactions.[5][6]

Consequently, molecules such as this compound (CAS No. 81654-02-6) are highly valuable intermediates, combining the benefits of the imidazole core with the advantageous properties of both trifluoromethyl and bromo substituents.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to the target compound begins with the commercially available precursor, 4-(trifluoromethyl)-1H-imidazole. This precursor is then subjected to an electrophilic dibromination reaction to yield the final product. This single-step transformation is advantageous for its atom economy and operational simplicity.

Caption: Overall workflow for the .

Mechanistic Considerations and Scientific Rationale

Electrophilic Aromatic Substitution on an Electron-Deficient Ring

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The imidazole ring is aromatic, though its reactivity is significantly modulated by the strongly electron-withdrawing trifluoromethyl group. The -CF3 group deactivates the ring towards electrophilic attack, meaning that more reactive brominating agents or more forcing conditions may be required compared to unsubstituted imidazole.[1]

Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation for several key reasons:[7][8]

-

Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.[8]

-

Controlled Bromine Source: NBS provides a low, steady concentration of electrophilic bromine in the reaction mixture. This is crucial for preventing runaway reactions and minimizing the formation of over-brominated byproducts.[8]

-

High Selectivity: NBS is a highly effective reagent for the bromination of electron-deficient aromatic and heterocyclic systems.[5][9][10]

Regioselectivity

The tautomerism of 4-(trifluoromethyl)-1H-imidazole means it exists in equilibrium with 5-(trifluoromethyl)-1H-imidazole. The positions C2, C4, and C5 are available for substitution.

-

Deactivating Influence of -CF3: The -CF3 group strongly deactivates the entire ring.

-

Acidity of C2-H: The proton at the C2 position of the imidazole ring is the most acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles.

-

Substitution Pattern: Starting with the 5-(trifluoromethyl) tautomer, the -CF3 group deactivates the adjacent C4 position. Electrophilic attack is therefore directed to the C2 and C4 positions. The dibromination occurs at the two most activated, available sites, which are C2 and C4.

Caption: Simplified mechanism of electrophilic bromination on the imidazole core.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure compiled from established principles and analogous reactions.[6][9] Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound from 4-(trifluoromethyl)-1H-imidazole.

Materials and Reagents:

| Reagent | CAS Number | Molecular Wt. | Stoichiometry |

| 4-(Trifluoromethyl)-1H-imidazole | 33468-69-8 | 136.08 | 1.0 equiv |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 2.2 equiv |

| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | Solvent |

| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Quench |

| Saturated Sodium Thiosulfate (aq.) | 7772-98-7 | N/A | Quench |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction |

| Brine | N/A | N/A | Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(trifluoromethyl)-1H-imidazole (5.0 g, 36.7 mmol).

-

Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved.

-

Reagent Addition: In a single portion, add N-bromosuccinimide (14.4 g, 80.8 mmol, 2.2 equiv) to the solution. Note: The reaction may be mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours). If the reaction is sluggish, it may be gently heated to 40-50 °C.

-

Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (100 mL) to quench any unreacted bromine.

-

pH Adjustment: Add saturated aqueous sodium bicarbonate until the solution is neutral or slightly basic (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford this compound as a solid.

Conclusion

The is efficiently achieved through the direct electrophilic dibromination of commercially available 4-(trifluoromethyl)-1H-imidazole using N-bromosuccinimide. The protocol detailed in this guide is robust and scalable, leveraging a well-understood electrophilic aromatic substitution mechanism. The strong deactivating nature of the trifluoromethyl group necessitates careful control of reaction conditions. The resulting product is a highly valuable building block for the synthesis of novel therapeutic agents, offering multiple points for further chemical diversification.

References

- Kawase, M., Saito, S., & Kurihara, T. (2001). Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. Chemical & Pharmaceutical Bulletin.

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

N-Bromosuccinimide. Wikipedia. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). Molecules. [Link]

-

2-(trifluoromethyl)-4,5-dihydro-1H-imidazole. Chemical Synthesis Database. [Link]

- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

N-Bromosuccinimide (NBS). Common Organic Chemistry. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Synthesis of substituted imidazoles from phenacyl bromides. ResearchGate. [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2012). Beilstein Journal of Organic Chemistry. [Link]

- Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (2019). Sakarya University Journal of Science.

-

Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023). SynOpen. [Link]

-

Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

-

A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. [Link]

-

Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2015). Chemistry. [Link]

-

Electrophilic bromination of an equimolar mixture. Chegg.com. [Link]

Sources

- 1. Solved Electrophilic bromination of an equimolar mixture | Chegg.com [chegg.com]

- 2. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design. The strategic derivatization of the imidazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of a particularly intriguing derivative: 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole. The presence of two bromine atoms and a trifluoromethyl group imparts distinct reactivity and potential biological activities, making it a valuable building block for the synthesis of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, and potential applications.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and data from analogous structures.

| Property | Value | Source |

| CAS Number | 81654-02-6 | [1][2][3] |

| Molecular Formula | C₄HBr₂F₃N₂ | [2] |

| Molecular Weight | 293.87 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | 166-168 °C | [3] |

| Boiling Point (Predicted) | 313.4 ± 52.0 °C | [3] |

| Density (Predicted) | 2.316 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.91 ± 0.10 | [3] |

| Purity | ≥95% | [4] |

Solubility Profile:

-

Polar Solvents (e.g., Water): Expected to have very limited solubility.[5]

-

Non-Polar Organic Solvents (e.g., Dichloromethane, Chloroform, Toluene): Expected to exhibit moderate to good solubility.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble.

It is always recommended to perform small-scale solubility tests to confirm the appropriate solvent for a specific application.

Synthesis and Purification

The synthesis of this compound is not extensively detailed in the scientific literature. However, a plausible and efficient synthetic route involves the direct electrophilic bromination of a 5-(trifluoromethyl)-1H-imidazole precursor. This approach leverages the electron-rich nature of the imidazole ring, which is susceptible to attack by electrophilic brominating agents.

Figure 1: General synthetic pathway for this compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for the bromination of imidazole derivatives and should be optimized for specific laboratory conditions.[6][7]

Materials:

-

5-(Trifluoromethyl)-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extraction: Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Spectral Characterization (Expected)

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectral features.

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a single broad singlet for the N-H proton of the imidazole ring. The chemical shift of this proton can be highly variable and is dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The two bromine-bearing carbons will be shifted downfield due to the deshielding effect of the halogen atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the imidazole ring (typically a broad band around 3200-3400 cm⁻¹), C-N and C=C stretching vibrations of the imidazole ring (in the 1400-1600 cm⁻¹ region), and C-Br stretching vibrations (typically below 800 cm⁻¹).[8]

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two bromine atoms will be observed, with intense peaks for [M], [M+2], and [M+4] in an approximate ratio of 1:2:1.

Reactivity and Synthetic Applications

The two bromine atoms at positions 2 and 4 of the imidazole ring are susceptible to a variety of chemical transformations, making this compound a versatile synthetic intermediate. The differential reactivity of the bromine atoms can potentially be exploited for selective functionalization.

Cross-Coupling Reactions

Halogenated imidazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.[9][10] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the imidazole core. The reactivity of the bromine atoms in this compound in such reactions is anticipated to be high, providing a powerful tool for the construction of complex molecules.

Figure 3: Potential cross-coupling reactions of this compound.

The presence of the electron-withdrawing trifluoromethyl group may influence the reactivity of the adjacent bromine atom at position 5 (if it were present) and the overall electronic properties of the imidazole ring, which could affect the efficiency and regioselectivity of these coupling reactions.

Potential Applications in Drug Discovery

The unique combination of a dibrominated imidazole core and a trifluoromethyl group suggests several potential applications for this compound in drug discovery and development.

-

Antifungal and Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antimicrobial properties. The bromine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Enzyme Inhibitors: The imidazole scaffold is a common feature in many enzyme inhibitors. The substituents on the imidazole ring can be tailored to interact with specific residues in the active site of a target enzyme. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can significantly impact binding affinity and metabolic stability.

-

Building Block for Complex Molecules: As a versatile synthetic intermediate, this compound can be used to construct more complex molecules with a wide range of potential therapeutic applications. Its ability to undergo various cross-coupling reactions makes it a valuable tool for generating libraries of compounds for high-throughput screening.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on safety data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a fascinating molecule with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a dibrominated imidazole core and a trifluoromethyl group provides a platform for the synthesis of a diverse range of novel compounds. While a comprehensive experimental dataset for this specific molecule is not yet fully available in the public domain, this guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route, and its potential applications. Further research into the reactivity and biological activity of this compound is warranted and is likely to uncover new and exciting opportunities for its use in the development of innovative chemical entities.

References

- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2010). Journal of Thermal Analysis and Calorimetry.

- This compound | 81654-02-6 - ChemicalBook. (2023). ChemicalBook.

- This compound CAS No.

- This compound | 81654-02-6 - ChemicalBook. (n.d.). ChemicalBook.

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.).

- 2,4,5-tribromoimidazole - Solubility of Things. (n.d.). Solubility of Things.

- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (n.d.).

- Imidazole derivatives and intermediates in their preparation. (n.d.).

- Process for manufacture of imidazoles. (n.d.). PubChem.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- This compound | CymitQuimica. (n.d.). CymitQuimica.

- CAS 81654-02-6 this compound - BOC Sciences. (n.d.). BOC Sciences.

- This compound CAS#: 81654-02-6 - ChemicalBook. (n.d.). ChemicalBook.

- Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. (2012). Beilstein Journal of Organic Chemistry.

- Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy. (2021). Photodiagnosis and Photodynamic Therapy.

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor

- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.).

- Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). (n.d.).

- An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. (n.d.). Benchchem.

- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem.

- Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview. (n.d.). Benchchem.

- Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. (n.d.).

- Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. (n.d.).

- One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. (2024). The Journal of Organic Chemistry.

- Synthesis, Antibacterial Evaluation and molecular docking of 2, 4, 5-Tri- imidazole Derivatives. (2024). Moroccan Journal of Chemistry.

- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022).

- 1H-Imidazole, 2,4,5-triphenyl-. (n.d.). NIST WebBook.

- Products of thermal decomposition of brominated polymer flame retardants. (n.d.). CIOP.

- Application of quinoxaline based diimidazolium salt in palladium catalyzed cross-coupling reactions. (2014). Journal of Chemical Sciences.

- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development.

- Imidazole derivatives: Thermally stable organic luminescence materials. (n.d.).

- Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. (2006). The Journal of Organic Chemistry.

- Cas no 81654-02-6 (this compound). (n.d.). Kuujia.

- 1H-Imidazole, 4,5-dibromo-. (n.d.). PubChem.

- 4,5-Dibromo-1,2-dimethyl-1H-imidazole | 16954-05-5. (n.d.). Sigma-Aldrich.

- 4,5-Dibromo-2-(trifluoromethyl)-1H-imidazole 81654-03-7 wiki. (n.d.). Guidechem.

Sources

- 1. This compound | 81654-02-6 [chemicalbook.com]

- 2. 81654-02-6 | this compound - Moldb [moldb.com]

- 3. This compound | 81654-02-6 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole CAS 81654-02-6 properties

An In-Depth Technical Guide to 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole (CAS 81654-02-6): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is distinguished by three key features: the imidazole core, a recognized "privileged structure" in medicinal chemistry; two bromine substituents that serve as versatile synthetic handles for cross-coupling reactions; and a trifluoromethyl (CF₃) group, which is known to profoundly enhance critical drug-like properties.[1][2] This combination makes the molecule an exceptionally valuable precursor for constructing complex, biologically active compounds. This guide provides a comprehensive technical overview of its properties, plausible synthetic routes, key reactivity patterns, and strategic applications, designed for researchers, chemists, and drug development professionals.

The Strategic Importance of the Trifluoromethyl-Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle present in numerous clinically important drugs, including antifungals (e.g., clotrimazole), antiulcer agents (e.g., cimetidine), and antihypertensives (e.g., losartan).[3][4] Its prevalence stems from its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes, acting as a bioisostere for other functional groups.[4]

The incorporation of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry.[5][6] The CF₃ group is a compact yet potent modulator of molecular properties:

-

Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

-

Lipophilicity: With a Hansch π value of +0.88, the CF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.[2]

-

Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic profile of the imidazole ring, which can lead to stronger and more selective interactions with biological targets.[2]

-

Bioavailability: The culmination of these effects often leads to improved oral bioavailability and a more favorable pharmacokinetic profile.[2]

The subject compound, this compound, synergistically combines these features, presenting a pre-functionalized scaffold ready for elaboration into novel therapeutic and agrochemical agents.[1]

Physicochemical and Spectroscopic Properties

The known and predicted properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 81654-02-6 | [7][8][9] |

| Molecular Formula | C₄HBr₂F₃N₂ | [1][8] |

| Molecular Weight | 293.87 g/mol | [1][8] |

| Appearance | Solid | [8] |

| Melting Point | 166-168 °C | [1] |

| Boiling Point | 313.4 ± 52.0 °C (Predicted) | [1] |

| Density | 2.316 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥95% (Commercially available) | [8] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| InChI Key | JOTAIPGEZUZEEJ-UHFFFAOYSA-N | [8] |

| SMILES | FC(F)(F)c1nc(Br)[nH]c1Br |

Inferred Spectroscopic Characteristics

-

¹H NMR: A broad singlet is expected for the N-H proton, typically in the downfield region (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: Four distinct carbon signals are expected. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The two bromine-bearing carbons will be in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent substituents.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

Mass Spectrometry (EI/ESI): The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound. The molecular ion region will show three major peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, resulting from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]

Synthesis and Mechanistic Considerations

A plausible and efficient laboratory synthesis of this compound involves the direct electrophilic bromination of a suitable precursor, 4-(trifluoromethyl)-1H-imidazole. The choice of brominating agent is critical for controlling the reaction and maximizing yield.

Proposed Synthetic Workflow

The direct bromination of 4-(trifluoromethyl)-1H-imidazole using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent is a standard approach for introducing bromine atoms onto an electron-rich imidazole ring.[11] The strong electron-withdrawing nature of the CF₃ group deactivates the ring somewhat compared to unsubstituted imidazole, but the C2 and C5 (equivalent to C4 in the other tautomer) positions remain susceptible to electrophilic attack.

Caption: Proposed synthetic route via electrophilic bromination.

Rationale for Experimental Choices

-

Starting Material: 4-(Trifluoromethyl)-1H-imidazole is commercially available and serves as the logical precursor.

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂). NBS is a solid, making it safer and easier to handle. It provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and other side reactions. Using slightly more than two equivalents is necessary to achieve dibromination.

-

Solvent: Acetonitrile (MeCN) or chlorinated solvents are common choices for such reactions as they are relatively inert and can dissolve both the substrate and the reagent.

-

Temperature: These reactions are often run at room temperature to provide a controlled reaction rate without requiring heating or excessive cooling.

Chemical Reactivity and Strategic Application in Synthesis

The primary synthetic utility of this compound lies in the differential reactivity of its two carbon-bromine bonds, enabling selective functionalization through metal-catalyzed cross-coupling reactions. While direct comparative studies on this specific molecule are limited, established principles of imidazole chemistry suggest that the C2-Br bond is generally more susceptible to oxidative addition by a palladium catalyst than the C4-Br bond.[12][13] This regioselectivity is a powerful tool for synthetic chemists.

This allows for a stepwise approach where the more reactive C2 position can be functionalized first, followed by a second, distinct coupling reaction at the C4 position.

Caption: Stepwise functionalization via regioselective cross-coupling.

Applications in Drug Discovery and Agrochemicals

This building block is an important precursor for synthesizing molecules with potential biological activity.[1]

-

Kinase Inhibitors: The imidazole scaffold is a common feature in kinase inhibitors, which are crucial in oncology.[14] The C2 and C4 positions can be elaborated with aryl or heteroaryl groups designed to interact with the ATP-binding site of target kinases.

-

Antimicrobial Agents: Halogenated imidazoles are known to possess potent antifungal and antibacterial properties.[1][14] This compound serves as a starting point for developing new antimicrobial agents, potentially overcoming existing resistance mechanisms.

-

Agrochemicals: The principles of medicinal chemistry are often transferable to agrochemical research. The compound can be used to design novel pesticides and fungicides with enhanced metabolic stability in the field.[1]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following protocol describes a representative procedure for the selective mono-arylation of this compound at the C2 position. This protocol is based on established methodologies for similar heterocyclic systems and serves as a self-validating framework.[13]

Objective: To synthesize 2-(4-methoxyphenyl)-4-bromo-5-(trifluoromethyl)-1H-imidazole.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware, magnetic stirrer, heating mantle with temperature control

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq).

-

Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (3.0 eq) to the flask.

-

Solvent Degassing: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. This step is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: While specific toxicity data is not available, compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin.[15] Assume it is an irritant.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a potent and versatile chemical tool. Its trifluoromethyl group provides a metabolic block and modulates electronic properties, while the differentially reactive bromine atoms offer a gateway to diverse molecular architectures through regioselective cross-coupling. This makes it an ideal starting point for library synthesis in drug discovery and agrochemical development. Future research will likely focus on expanding the portfolio of coupling partners used with this scaffold and exploring the biological activity of its derivatives against a wider range of therapeutic targets.

References

-

MySkinRecipes. This compound. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Al-Ostath, A. I., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]

-

Semantic Scholar. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Begtrup, M., & Larsen, P. (1990). Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents. An Approach to Receptor-Activated Affinity Labels. The Journal of Organic Chemistry, 55(21), 6049-6053. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Oceanchem Group Limited. Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. [Link]

-

PubChem. 2,4-Dibromo-1H-imidazole. [Link]

-

Quiroga-Niño, E. J., & Insuasty, B. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

-

ResearchGate. Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). [Link]

-

Wikipedia. Imidazole. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 81654-02-6 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 81654-02-6 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a foundational pillar of successful discovery and optimization. This compound (CAS No. 81654-02-6) represents a class of highly functionalized imidazoles with significant potential in medicinal chemistry, owing to the unique electronic properties conferred by its halogen and trifluoromethyl substituents.[1][2]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the prerequisite for any spectroscopic analysis. The key features of this compound are the imidazole core, two bromine atoms at positions 2 and 4, and a strongly electron-withdrawing trifluoromethyl group at position 5.

Caption: Molecular structure of the target compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 81654-02-6 | [3] |

| Molecular Formula | C₄HBr₂F₃N₂ | [2] |

| Molecular Weight | 293.87 g/mol | [2] |

| Purity | ≥95.0% (Typical) | [1] |

| Appearance | Solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be critical, with ¹⁹F NMR providing unambiguous confirmation of the trifluoromethyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, containing only one signal corresponding to the N-H proton of the imidazole ring.

-

Causality and Expertise: The position and appearance of the N-H proton signal are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and proton exchange. In a non-protic solvent like DMSO-d₆, this proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >12 ppm). This is because DMSO is a strong hydrogen bond acceptor, which deshields the proton. In contrast, in CDCl₃, the peak may be broader and at a slightly more upfield position. The absence of adjacent protons means no spin-spin splitting will be observed.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13-15 | Broad singlet | 1H | N1-H | Acidic proton on a nitrogen atom within an electron-deficient aromatic ring, deshielded by hydrogen bonding with the solvent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom. The strong electron-withdrawing effects of the bromine and trifluoromethyl groups will dominate the chemical shifts.

-

Trustworthiness through Prediction: We can predict the chemical shifts by considering the substituent effects. Carbons directly attached to bromine (C2, C4) will be shifted downfield, but the effect is less pronounced than for iodine. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The imidazole ring carbons (C2, C4, C5) will have their chemical shifts heavily influenced by the attached substituents. For comparison, the carbons in unsubstituted imidazole resonate at δ 135.9 (C2), 122.1 (C4/C5).

Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Assignment | Rationale |

| ~135-145 | Singlet | C2 | Attached to electronegative nitrogen and bromine. |

| ~115-125 | Singlet | C4 | Attached to electronegative nitrogen and bromine. |

| ~120-130 | Quartet (²JCF ≈ 35-40 Hz) | C5 | Attached to nitrogen and the electron-withdrawing CF₃ group. |

| ~118-122 | Quartet (¹JCF ≈ 270-280 Hz) | CF₃ | Characteristic chemical shift and large one-bond C-F coupling constant. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Expert Insight: DMSO-d₆ is recommended as the initial solvent of choice due to its high solubilizing power for polar heterocyclic compounds and its ability to slow the exchange of the N-H proton, resulting in a more easily observable signal.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Acquire at least 1024 scans, as ¹³C has a low natural abundance. The relaxation delay should be set to at least 2 seconds.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation patterns. For this compound, the most telling feature will be the isotopic pattern from the two bromine atoms.

-

Authoritative Grounding: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺) with three peaks in a ~1:2:1 intensity ratio (M⁺, [M+2]⁺, [M+4]⁺).[5] This pattern is a definitive diagnostic tool.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

| Ion | Calculated m/z | Expected Isotopic Pattern (Intensity Ratio) |

| [M+H]⁺ (C₄H₂Br₂F₃N₂) | 294.8562 | 294.8562 (100%), 296.8542 (198%), 298.8521 (97%) |

Predicted Fragmentation Pathway

Electron Ionization (EI) or tandem MS (MS/MS) would likely show initial loss of a bromine atom, followed by other characteristic fragmentations.

Caption: Key fragmentations in mass spectrometry.

Experimental Protocol for HRMS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Expert Insight: The addition of formic acid is crucial for promoting protonation in positive-ion electrospray ionization (ESI+), leading to a strong [M+H]⁺ signal.

-

-

Instrument Setup (ESI-TOF or ESI-Orbitrap):

-

Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong ion signal.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Examine the spectrum for the molecular ion cluster ([M+H]⁺).

-

Verify that the measured m/z of the monoisotopic peak is within 5 ppm of the calculated exact mass.

-

Confirm that the isotopic distribution pattern matches the theoretical pattern for a molecule containing two bromine atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Experience-Based Interpretation: The IR spectrum will be characterized by vibrations of the imidazole ring and the N-H bond. A close analog, 2,4,5-tribromo-1H-imidazole, shows a broad N-H stretching band.[6] The C-Br and C-F stretches will appear in the fingerprint region.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400-3200 | Broad, Medium | N-H stretch | Characteristic for N-H in a hydrogen-bonded environment.[7] |

| ~1600-1450 | Medium-Weak | C=N, C=C stretch | Aromatic ring stretching vibrations of the imidazole core.[8] |

| ~1350-1100 | Strong | C-F stretch | Very strong, characteristic absorptions for trifluoromethyl groups. |

| < 800 | Medium | C-Br stretch | Carbon-halogen stretches typically appear at low wavenumbers.[7] |

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation:

-

Place a small, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Integrated Characterization Workflow

A robust characterization relies on the synergistic use of multiple spectroscopic techniques. The following workflow ensures a comprehensive and validated structural assignment.

Caption: A self-validating workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a systematic, multi-technique spectroscopic strategy. While published data is scarce, the predicted spectra, grounded in fundamental principles and comparisons with known analogs, provide a reliable roadmap for analysis. High-resolution mass spectrometry will confirm the elemental composition via the distinct bromine isotopic pattern. NMR spectroscopy will define the simple but electronically unique carbon-hydrogen framework, and IR spectroscopy will verify the key functional groups. By following the integrated workflow and robust protocols detailed in this guide, researchers can confidently and accurately confirm the structure of this valuable synthetic building block.

References

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

-

P. N. G. N. S. Appa Rao, J. S. P. S. N. Deenadayal, and P. K. Saiprakash. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, Vol. 23A, August 1984, pp. 696-697. Available from: [Link]

-

ResearchGate. Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Available from: [Link]

-

NIST. 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

NIST. 1H-Imidazole. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

2a biotech. Products - this compound. Available from: [Link]

-

PubChem. 1H-Imidazole, 4,5-dibromo-. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. Available from: [Link]

-

NIST. Imidazole, TMS derivative. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

PubChem. 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Available from: [Link]

-

Chemspace. Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt. Available from: [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. Available from: [Link]

-

SpectraBase. 2,4-Dibromo-5-nitroimidazole - Optional[MS (GC)] - Spectrum. Available from: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

A Senior Application Scientist's Field Guide for Researchers

Introduction and Scientific Context

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole is a halogenated, trifluoromethyl-substituted heterocyclic compound. Molecules within this class are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group (enhanced metabolic stability, lipophilicity, and binding affinity) and the versatile reactivity of the brominated imidazole core. Accurate and unambiguous structural confirmation is the bedrock of any research and development effort. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule, grounded in fundamental principles and field-proven methodologies. The objective is to equip researchers with the predictive knowledge and practical protocols required to confidently identify and characterize this compound.

Molecular Structure and Inherent Properties

The spectral characteristics of this compound are a direct consequence of its molecular architecture. The imidazole ring is an aromatic heterocycle. The key substituents influencing its spectral fingerprint are:

-

Two Bromine Atoms (at C2 and C4): These heavy halogens are strongly electron-withdrawing and will significantly influence the electron density of the imidazole ring, impacting the chemical shifts of the ring carbons in the ¹³C NMR spectrum. Their most profound effect, however, is observed in mass spectrometry, where the natural isotopic abundance of bromine provides a definitive signature.

-

One Trifluoromethyl (CF₃) Group (at C5): This is a powerful electron-withdrawing group. Its presence dramatically impacts the NMR spectra, providing a unique ¹⁹F NMR signal and inducing characteristic splitting patterns in the ¹³C NMR spectrum through carbon-fluorine (C-F) coupling.

-

One Imidazole N-H Proton: This proton is acidic and its signal in ¹H NMR is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Caption: Chemical structure of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

Predicted ¹H NMR Spectrum

The structure of this compound has no carbon-bound protons (C-H). Therefore, the only signal expected in the ¹H NMR spectrum is from the proton attached to the nitrogen (N-H).

-

N-H Proton: This signal is anticipated to be a broad singlet, typically observed far downfield (δ > 10 ppm). Its chemical shift and peak shape are highly dependent on the solvent, sample concentration, and temperature due to proton exchange and hydrogen bonding phenomena. In aprotic solvents like DMSO-d₆, which is an excellent choice for observing exchangeable protons, this peak is more likely to be sharp and well-defined. In contrast, in CDCl₃, it may be broader.[1][2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be defined by the strong electronic effects of the bromine and trifluoromethyl substituents, including characteristic C-F coupling.

-

C2 and C4 (Carbons bonded to Bromine): The chemical shifts of these carbons are influenced by the electronegativity and heavy atom effect of bromine. They are expected in the aromatic region, likely between δ 110-130 ppm. Their exact positions can be difficult to predict without empirical data, but they would be distinct from C5.

-

C5 (Carbon bonded to CF₃): This carbon will be significantly influenced by the three attached fluorine atoms. Its signal will appear as a quartet due to coupling with the three equivalent fluorine nuclei (¹J_CF). The typical one-bond C-F coupling constant for a CF₃ group on an aromatic ring is large, approximately 270 Hz.[3] The chemical shift will likely be in the δ 115-125 ppm range, shifted upfield by the fluorine atoms but also influenced by the adjacent ring nitrogens.

-

CF₃ Carbon: This signal will also be a quartet due to ¹J_CF coupling, with a chemical shift typically around δ 120-125 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique and provides a definitive confirmation of the trifluoromethyl group.

-

CF₃ Group: A single, strong singlet is expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a CF₃ group attached to an aromatic ring is typically in the range of δ -60 to -65 ppm relative to CFCl₃. The precise shift is sensitive to the electronic environment of the imidazole ring.[4][5][6]

Data Summary: Predicted NMR Assignments

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| ¹H | > 10 | Broad Singlet | N/A | Acidic N-H proton, subject to exchange. |

| ¹³C | 110 - 130 | Singlet | N/A | C-Br carbons in the aromatic region. |

| ¹³C | 115 - 125 | Quartet | ¹J_CF ≈ 270 | C-CF₃ carbon coupled to three F atoms. |

| ¹⁹F | -60 to -65 | Singlet | N/A | Single CF₃ group on an aromatic ring. |

Experimental Protocol: NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data for this compound.

Rationale for Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen. Its polarity ensures good sample solubility and its ability to form hydrogen bonds helps to produce a sharper, more reliable N-H proton signal compared to less polar solvents like chloroform-d.[7]

-

Concentration: A concentration of 10-20 mg for ¹H and 50-75 mg for ¹³C ensures a good signal-to-noise ratio without causing issues related to solubility or line broadening.[7][8]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR in organic solvents.[9]

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 50 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Filtration: Draw the solution into a clean Pasteur pipette plugged with a small piece of glass wool. Filter the solution directly into a high-quality 5 mm NMR tube. This critical step removes particulate matter that can degrade spectral quality.[10][11]

-

Standard Addition: Add one drop of a dilute TMS solution in DMSO-d₆.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). An adequate number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. The presence of two bromine atoms is the most dominant feature in the mass spectrum of this compound.

Predicted Molecular Ion Peak and Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). A molecule containing two bromine atoms will therefore exhibit a highly characteristic cluster of peaks for the molecular ion (M⁺).[12][13][14]

-

M Peak: Corresponds to the molecule containing two ⁷⁹Br isotopes.

-

M+2 Peak: Corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M peak.

-

M+4 Peak: Corresponds to the molecule containing two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M peak.

The expected m/z values for the molecular ion cluster are:

-

M⁺: 292 (for C₄H¹⁷⁹Br₂F₃N₂)

-

[M+2]⁺: 294

-

[M+4]⁺: 296

The relative intensity ratio of this 1:2:1 cluster is a definitive indicator for the presence of two bromine atoms.[12]

Predicted Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that will cause fragmentation. The most likely fragmentation pathways involve the loss of the substituents from the imidazole ring. The stability of the aromatic imidazole core will influence the fragmentation process.

-

Loss of Bromine: A primary fragmentation step is the loss of a bromine radical (Br•), leading to a fragment ion cluster at m/z 213/215 (containing one Br atom). This fragment would show a 1:1 isotopic pattern.

-

Loss of Trifluoromethyl Radical: Loss of a •CF₃ radical (69 Da) is another plausible pathway, resulting in a dibrominated fragment ion cluster at m/z 223/225/227 (1:2:1 ratio).

-

Other Fragments: Subsequent losses, such as the second bromine atom or cleavage of the imidazole ring, would lead to smaller fragment ions.

Caption: Predicted major fragmentation pathways in EI-MS.

Data Summary: Predicted Mass Spectrometry Data

| m/z (Isotope Cluster) | Relative Intensity Pattern | Identity |

| 292, 294, 296 | 1:2:1 | [M]⁺, Molecular Ion |

| 223, 225, 227 | 1:2:1 | [M - CF₃]⁺ |

| 213, 215 | 1:1 | [M - Br]⁺ |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound due to its likely volatility.

Rationale for Choices:

-

Technique: GC-MS provides excellent separation of volatile compounds and, with an Electron Ionization (EI) source, yields reproducible fragmentation patterns for structural elucidation.[15]

-

Column: A DB-5ms or similar mid-polarity column is a robust choice for general-purpose screening of a wide range of organic molecules, including halogenated heterocycles.

-

Injection: Splitless injection is used to maximize the transfer of the analyte to the column, which is important for ensuring good sensitivity.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC-MS Instrument Parameters (Typical):

-

Injector: 250 °C, Splitless mode.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

Transfer Line: 280 °C.

-

-

MS Parameters (EI Source):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion region for the characteristic 1:2:1 isotopic cluster for two bromine atoms.

-

Identify major fragment ions and correlate them with the proposed fragmentation pathway.

-

Integrated Spectral Interpretation

The definitive structural confirmation of this compound is achieved by synthesizing the information from all analytical techniques. The ¹H NMR confirms the absence of C-H protons and the presence of an N-H group. The ¹³C and ¹⁹F NMR spectra confirm the presence and connectivity of the trifluoromethyl group through C-F coupling. Finally, the GC-MS data provides the molecular weight and, most critically, the unmistakable 1:2:1 isotopic pattern confirming the presence of two bromine atoms. Together, these pieces of data leave no ambiguity as to the structure of the analyte.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. organomation.com [organomation.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. ms isotopes: Br and Cl [employees.csbsju.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole, a heterocyclic compound with potential applications in drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related chemical structures and established physicochemical principles to predict its solubility behavior. Furthermore, it outlines a robust experimental framework for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Understanding and quantifying the solubility of a compound in various solvent systems is not merely an academic exercise; it is a cornerstone of rational drug design and formulation.[1][2][3][4] The solubility profile of a molecule like this compound dictates its dissolution rate, absorption, and ultimately, its bioavailability. Moreover, solubility data is indispensable for the design of efficient purification processes, such as crystallization, and for the preparation of stable and effective dosage forms.[1][2][3][4]

The molecule in focus, this compound, presents a unique combination of functional groups that are expected to significantly influence its solubility. The imidazole core provides a site for hydrogen bonding, while the bromo- and trifluoromethyl- substituents introduce elements of hydrophobicity and electron withdrawal.[5][6] This guide will delve into the interplay of these structural features and their impact on the dissolution of this compound in various organic media.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[7] A detailed analysis of the structural components of this compound allows for a qualitative prediction of its solubility.

-

Imidazole Core: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). This suggests a potential for favorable interactions with polar, protic solvents like alcohols.[8]

-

Bromo Substituents: The two bromine atoms are large and polarizable, contributing to van der Waals forces. Their presence increases the molecular weight and hydrophobicity of the molecule, which would generally decrease solubility in highly polar solvents like water.[5]

-

Trifluoromethyl Group: The -CF3 group is highly electronegative and electron-withdrawing, which can influence the acidity of the N-H proton on the imidazole ring. While fluorine can participate in hydrogen bonding, the overall effect of the -CF3 group is an increase in lipophilicity.[6]

Based on these features, it is anticipated that this compound will exhibit limited solubility in non-polar, aliphatic solvents and higher solubility in polar aprotic and polar protic organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Experimental Determination of Solubility

A systematic approach is essential for the accurate determination of solubility. The following section outlines a detailed protocol for measuring the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Toluene, Dichloromethane

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker.

-

Allow the samples to equilibrate for a predetermined period (typically 24 to 48 hours) to ensure that the solution is saturated.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the solute in the original supernatant using the calibration curve and the dilution factor.

-

Data Presentation and Interpretation

While specific experimental data for this compound is not currently available in the public domain, the following table presents hypothetical solubility values based on the expected behavior of the molecule. These values are for illustrative purposes only.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Toluene | Non-polar | < 0.1 |

| Dichloromethane | Polar Aprotic | 1 - 5 |

| Acetonitrile | Polar Aprotic | 5 - 10 |

| Acetone | Polar Aprotic | 10 - 20 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 20 |

| Ethanol | Polar Protic | 5 - 15 |

| Methanol | Polar Protic | 10 - 25 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 50 |

The interpretation of solubility data should consider the interplay of various factors, as depicted in the following diagram.

Caption: Factors Influencing Solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains to be published, the principles outlined herein, based on the compound's structural attributes, offer a solid foundation for predicting its solubility behavior. The detailed experimental protocol provides a robust methodology for researchers to generate accurate and reproducible solubility data. Such data is critical for advancing the development of new chemical entities in the pharmaceutical and agrochemical industries.[1][2][3][4]

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. PubMed. Available at: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

-

How can you determine the solubility of organic compounds?. Quora. Available at: [Link]

-